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This guide provides an objective comparison of the enzymatic activities of Mixed Lineage
Leukemia 1 (MLL1) and Mixed Lineage Leukemia 2 (MLL2), two closely related histone H3
lysine 4 (H3K4) methyltransferases critical in gene regulation, development, and disease. This
document summarizes key differences in their catalytic function, regulation by core complex
components, and roles in specific signaling pathways, supported by experimental data and
detailed protocols.

Core distinctions between MLL1 and MLL2

MLL1 (also known as KMT2A) and MLL2 (KMT2B) are paralogous enzymes that play crucial,
yet non-redundant, roles in epigenetic regulation.[1][2] Both are part of large multi-protein
complexes, often referred to as COMPASS (Complex of Proteins Associated with Setl), which
are essential for their catalytic activity. The core of these complexes typically includes the
subunits WDR5, RbBP5, ASH2L, and DPY30.[3][4] While both enzymes catalyze the
methylation of H3K4, a hallmark of active chromatin, their regulation, substrate targeting, and
biological functions are distinct.[5]

A primary difference in their enzymatic regulation lies in their interaction with the core complex
components. The catalytic activity of MLL1 is critically dependent on WDRS5 to bridge its
interaction with the RbBP5-ASH2L subcomplex.[2][6] In contrast, MLL2, along with MLL3 and
MLL4, can be fully activated by the RoBP5-ASH2L heterodimer alone, indicating a lesser
dependence on WDRS5 for enzymatic stimulation.[6][7] This differential requirement for WDR5
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highlights a key distinction in the assembly and activation of the MLL1 and MLL2 core

complexes.

Quantitative Comparison of Enzymatic Activity

Direct quantitative comparisons of the kinetic parameters for the fully assembled MLL1 and
MLL2 core complexes are not readily available in the literature under identical conditions. The
enzymatic activity of these complexes is highly dependent on their precise subunit composition
and the nature of the histone substrate (e.g., peptides, recombinant histones, or nucleosomes).
However, studies on reconstituted complexes provide some insights into their relative activities.
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Parameter

MLL1 Core
Complex
(MLL1/WDR5/RbBP
5/ASH2L)

MLL2 Core
Complex
(MLL2/WDR5/RbBP
5/ASH2L)

Key References

Catalytic Efficiency
(kcat)

A reported kcat value
for the tetrameric
MLL1 complex is 27 +
0.3h™1,

Comparable kcat

values under identical
conditions are not

readily available.

However, MLL2 [8]
complexes are

described as being

highly active in H3K4

methylation.

Dependence on
WDR5

High. WDR5 is
required to bridge the
interaction between
MLL1 and the RbBP5-
ASH2L subcomplex

for robust activity.

Low. MLL2 can be

fully activated by the
RbBP5-ASH2L

heterodimer, making [2][6]
WDRS5 dispensable for

activity regulation in

some contexts.

Intrinsic Activity of
SET Domain

Very low. The isolated
SET domain is a slow
H3K4

monomethyltransferas

e.

Similarly low intrinsic ]
activity.

Stimulation by Core

The enzymatic activity
of the MLL1 SET
domain is increased

by approximately 600-

The MLL2 complex is

also strongly ]

Complex _ stimulated by its core
fold in the presence of
components.
WDR5, RbBP5,
Ash2L, and DPY-30.
Product Specificity The MLL1 core MLL2 is a major [5][9]
complex methyltransferase for
predominantly H3K4 trimethylation
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catalyzes mono- and (H3K4me3) at specific
dimethylation of gene promoters and
H3K4. bivalent domains.

Signaling Pathways and Regulatory Networks

MLL1 and MLL2 are involved in distinct, though sometimes overlapping, signaling pathways
and regulatory networks. Their target gene specificity contributes to their unique biological
roles.

Regulation of Hox Gene Expression

Both MLL1 and MLL2 are implicated in the regulation of Hox genes, which are crucial for
embryonic development and hematopoiesis.[10][11] MLL1 directly binds to the promoters of
Hox genes, leading to H3K4 methylation and transcriptional activation.[12] The MLL1 complex,
including core components like WDR5, RbBP5, and Ash2L, is essential for maintaining Hox
gene expression.[13] While MLL2 can also target Hox loci, MLL1 appears to have a more
predominant role in the H3K4 methylation of a subset of these genes.[10]
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MLL1/MLLZ2 in Hox Gene Regulation
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Caption: MLL1 and MLL2 complexes regulate Hox gene expression via H3K4 methylation.

Retinoic Acid Signaling Pathway

MLL2 has been shown to play a significant role in the retinoic acid (RA) signaling pathway by
promoting the transcription of RA-responsive genes.[1][14] Upon activation by retinoic acid, the
retinoic acid receptor (RAR) recruits coactivators, including the MLL2 complex, to the
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promoters of target genes. MLL2 then catalyzes H3K4 methylation, leading to an open
chromatin state and enhanced transcription of genes like ASB2.

MLLZ2 in Retinoic Acid Signaling
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Caption: MLL2 is a key coactivator in the retinoic acid signaling pathway.

Experimental Protocols
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In Vitro Histone Methyltransferase (HMT) Assay
(Radioactive Filter Binding)

This protocol is adapted from standard methods for measuring HMT activity using a radioactive
methyl donor.

Materials:

Purified MLL1 or MLL2 complex (or individual components for reconstitution)

» Histone H3 peptide (e.g., residues 1-21) or recombinant histone H3 as substrate
e S-adenosyl-L-[methyl-3H]-methionine ([BH]SAM)

e HMT assay buffer (e.g., 50 mM Tris-HCI pH 8.5, 5 mM MgClz, 4 mM DTT)

o P81 phosphocellulose filter paper

« Scintillation fluid

 Scintillation counter

e Wash buffer (e.g., 100 mM sodium carbonate, pH 8.5)

Procedure:

o Reaction Setup: In a microcentrifuge tube, prepare the HMT reaction mixture on ice. A typical
25 L reaction includes:

[e]

5 uL of 5x HMT assay buffer

o

Enzyme (e.g., 100 nM of the MLL complex)

o

Substrate (e.g., 1 pug of histone H3 peptide)

[¢]

1 pL of [BH]SAM (1 pCi)

[¢]

Nuclease-free water to a final volume of 25 pL
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 Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

e Stopping the Reaction: Spot 20 pL of the reaction mixture onto a P81 phosphocellulose filter
paper.

e Washing:
o Allow the filter paper to air dry for 5-10 minutes.

o Wash the filter papers three times for 5 minutes each in a beaker with gentle agitation
using the wash buffer. This removes unincorporated [3H]SAM.

o Drying: Briefly rinse the filter papers with acetone and let them air dry completely.

» Scintillation Counting: Place the dry filter paper into a scintillation vial, add scintillation fluid,
and measure the incorporated radioactivity using a scintillation counter.

Experimental Workflow for Comparing MLL1 and MLL2
Activity
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Workflow for HMT Activity Assay
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Caption: A generalized workflow for the in vitro histone methyltransferase assay.
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Conclusion

In summary, while MLL1 and MLL2 are both H3K4 methyltransferases, they exhibit significant
differences in their enzymatic regulation, particularly in their dependence on the WDR5 subunit
of the core complex. MLL1 shows a strong requirement for WDRS5 for its activity, whereas MLL2
can be robustly activated by the RbBP5-ASH2L subcomplex alone. These biochemical
distinctions likely contribute to their specialized roles in regulating distinct sets of target genes,
such as those in the Hox clusters and retinoic acid signaling pathways, ultimately leading to
their non-redundant functions in development and disease. Further quantitative kinetic studies
on the fully assembled complexes with various substrates will be invaluable in fully elucidating
the nuances of their enzymatic activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Global identification of MLL2-targeted loci reveals MLL2'’s role in diverse signaling
pathways - PMC [pmc.ncbi.nim.nih.gov]

2. Insights on the regulation of the MLL/SET1 family histone methyltransferases - PMC
[pmc.ncbi.nlm.nih.gov]

3. The complex activities of the SET1/MLL complex core subunits in development and
disease - PMC [pmc.ncbi.nim.nih.gov]

4. biorxiv.org [biorxiv.org]

5. Structure, Activity and Function of the MLL2 (KMT2B) Protein Lysine Methyltransferase -
PMC [pmc.ncbi.nim.nih.gov]

6. Structural basis for activity regulation of MLL family methyltransferases - PMC
[pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. portlandpress.com [portlandpress.com]

9. Mixed lineage leukemia: a structure-function perspective of the MLL1 protein - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1177240?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3491484/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3491484/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7236755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7236755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7236065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7236065/
https://www.biorxiv.org/content/10.1101/870667v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC8401916/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8401916/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5125619/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5125619/
https://www.researchgate.net/figure/RBBP5-ASH2L-interacts-and-activates-MLL-proteins-a-Domain-organization-of-human-ASH2L_fig2_294877161
https://portlandpress.com/biochemj/article/449/1/151/46649/Small-molecule-inhibition-of-MLL-activity-by
https://pmc.ncbi.nlm.nih.gov/articles/PMC2892832/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2892832/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e 10. Leukemia Proto-Oncoprotein MLL Forms a SET1-Like Histone Methyltransferase
Complex with Menin To Regulate Hox Gene Expression - PMC [pmc.ncbi.nim.nih.gov]

e 11. Global and Hox-specific roles for the MLL1 methyltransferase - PMC
[pmc.ncbi.nlm.nih.gov]

e 12. MLL targets SET domain methyltransferase activity to Hox gene promoters - PubMed
[pubmed.ncbi.nim.nih.gov]

e 13. pubs.acs.org [pubs.acs.org]
e 14. mdpi.com [mdpi.com]

 To cite this document: BenchChem. [A Comparative Analysis of MLL1 and MLL2 Enzymatic
Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1177240#comparing-the-enzymatic-activity-of-mll1-
vs-mil2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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